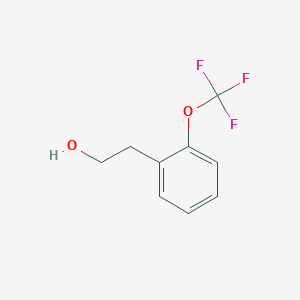
2-(Trifluoromethoxy)benzeneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)benzeneethanol is an organic compound with the molecular formula C9H9F3O2. It is characterized by the presence of a trifluoromethoxy group attached to a benzene ring, which is further connected to an ethanol moiety. This compound is known for its unique physicochemical properties, making it a valuable reagent in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
It is known that the compound is a useful reagent and reactant for organic reactions/synthesis .
Mode of Action
It is generally used as a reagent in organic synthesis, suggesting that it likely interacts with other compounds to facilitate chemical reactions .
Biochemical Pathways
As a reagent in organic synthesis, it is likely involved in various chemical reactions and could potentially influence multiple biochemical pathways .
Result of Action
As a reagent in organic synthesis, its primary role is likely to facilitate chemical reactions, which could lead to various molecular and cellular effects depending on the specific reaction .
Action Environment
Like any chemical compound, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-(Trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride to yield 2-(Trifluoromethoxy)benzeneethanol .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or the use of specialized trifluoromethoxylation reagents. These methods ensure high yield and purity, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)benzeneethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions
Major Products:
Oxidation: 2-(Trifluoromethoxy)benzaldehyde or 2-(Trifluoromethoxy)benzoic acid.
Reduction: 2-(Trifluoromethoxy)ethylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Trifluoromethoxy)benzeneethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties
Medicine: It serves as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethoxy group
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
(Trifluoromethoxy)benzene: Lacks the ethanol group, making it less versatile in certain reactions.
2-(Trifluoromethoxy)benzoic acid: Contains a carboxylic acid group instead of an ethanol group, leading to different reactivity and applications.
2-(Trifluoromethoxy)benzaldehyde: Contains an aldehyde group, which can be further reduced to form 2-(Trifluoromethoxy)benzeneethanol.
Uniqueness: this compound is unique due to the presence of both the trifluoromethoxy and ethanol groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4,13H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPOSQQIULEEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














